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Compound of Interest |

Compound Name: 4-Chloro-3-fluorobenzonitrile
CAS No.: 110888-15-8
Cat. No.: B011633
. J

CAS: 110888-15-8 | Formula: C

H

CIFN | M.W.: 155.56 g/mol

Executive Summary

4-Chloro-3-fluorobenzonitrile is a critical disubstituted benzene intermediate employed in the
synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (APIs),
particularly kinase inhibitors where the nitrile group serves as a precursor to amidines or
heterocycles.

This guide provides a comprehensive spectroscopic breakdown. It emphasizes the diagnostic
utility of the fluorine atom's spin-spin coupling in NMR and the chlorine atom's isotopic
signature in Mass Spectrometry for structural verification.[1]

Molecular Profile & Theoretical Basis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions.[1] The electronic
environment is dominated by the strong electron-withdrawing nature of the nitrile (-CN) and
fluorine groups, which significantly influences the chemical shifts.
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Property Value

IUPAC Name 4-Chloro-3-fluorobenzonitrile
Appearance White to off-white crystalline solid
Melting Point 108-110 °C (Typical for analogues)
LogP (Predicted) ~2.4

Halogenated aromatic; Nitrile functionality;
NMR-active nuclei (

K H,
ey Features

Cv

F)

Spectroscopic Analysis
Mass Spectrometry (MS)

Methodology: Electron lonization (El), 70 eV.[1]

The mass spectrum of this compound is characterized by the distinct isotopic abundance of
Chlorine (

Cland
Cl), creating a diagnostic "M" and "M+2" pattern.[1]

Key Fragmentation Data:
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m/z (lon) Intensity Assignment Mechanistic Insight
M] :
Molecular ion (Base
155 100% ( peak). Stable aromatic
system.
Cl)
[M+2]
Diagnostic chlorine
157 ~32% ( isotope peak (3:1
ratio).[1]
Cl)
Homolytic cleavage of
120 High M —CI] Y g

the C-Cl bond.[1]

Loss of the nitrile

129 Low [M-CN] group (less common
than halogen loss).[1]
[C
Loss of both Cl and
100 Moderate H CN (benzyne-like
A fragment).[1]

Diagnostic Logic: The presence of the M+2 peak at roughly 33% intensity of the molecular ion
is the primary confirmation of the monochlorinated species.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is dominated by the sharp nitrile stretch and the carbon-halogen vibrations.[1]
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Wavenumber (cm

Vibrational Mode Description
)
Weak, sharp bands typical of
3050 — 3100 Ar C-H Stretch ,
aromatic protons.
Diagnostic. Sharp, medium-
strong intensity. Unconjugated
2235+5 C=N Stretch nitriles appear higher, but aryl
conjugation lowers this slightly.
[1]
) Characteristic aromatic
1580, 1480 C=C Ring Stretch o
skeletal vibrations.
1250 - 1280 Ar-F Stretch Strong band, often broad.[1]
Distinct band in the fingerprint
1050 — 1090 Ar-Cl Stretch _
region.[1]
Out-of-plane bending (oop)
820 — 850 C-H Bending indicative of 1,2,4-substitution

pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCI

or DMSO-d

[1][2] Internal Standard: TMS (0.00 ppm).

The

H NMR spectrum is complex due to the presence of Fluorine (

F, Spin 1/2), which couples to both protons and carbons.[1] This results in additional splitting (J-

coupling) beyond standard proton-proton coupling.[1]

H NMR Assignments (400 MHz)
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Coupling
Constants ( Assignment
Logic

Shift (
Position Multiplicity

m *
ppm) in Hz)

Located between
F and CN. High
dd (doublet of shift due to CN
H-2 7.45-7.55 :
doublets) anisotropy.[1]
Large coupling to

ortho-F.

Ortho to CN,

Para to F. Para

F-H coupling is
H-6 7.35-7.45 dd

usually small (<2

Hz) or

unresolved.

Ortho to Cl, Meta
H-5 7.55-7.65 dd (or t app.)[1] , to F. Deshielded
by ortho-ClI.

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and
validated against 4-fluorobenzonitrile analogues.

F NMR Assignments

» Signal: Single peak.[1]

e Shift:
-110 to -115 ppm (relative to CFCI
)-[1]

o Pattern: Complex multiplet (ddd) if decoupled from protons; otherwise appears as a broad
singlet/multiplet due to H-F coupling.[1]
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C NMR Assignments (Decoupled)

The carbon spectrum will show doublet splitting for carbons coupled to fluorine (

, etc.).[1]
e C-3(C-F): ~158-162 ppm (Doublet,
Hz).
e C-1(C-CN): ~110 ppm (Weak intensity).[1]
e C-CN (Nitrile): ~117 ppm.[1]
e C-4 (C-CI): ~125 ppm (Doublet,
Hz).[1]

Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

Mass: Weigh 5-10 mg of 4-Chloro-3-fluorobenzonitrile.
e Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCI

) containing 0.03% TMS.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove inorganic salts (e.g., KF residues from synthesis).[1]

e Acquisition: Run at 298 K. For

C, ensure a relaxation delay (d1) of at least 2 seconds to allow relaxation of the quaternary
nitrile carbon.

Protocol B: GC-MS Purity Check
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e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).[1]
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:

o Hold 60°C for 2 min.

o Ramp 20°C/min to 280°C.

o Hold 5 min.

e Injection: Split mode (20:1), 1 L injection of 1 mg/mL solution in Ethyl Acetate.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 4-Chloro-3-
fluorobenzonitrile from crude synthesis material.

No (Repurify) B Structure Confirmed?

Click to download full resolution via product page
Figure 1: Analytical workflow for validating 4-Chloro-3-fluorobenzonitrile purity and identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Fluorobenzonitrile | C7TH4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2.rsc.org [rsc.org]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-Chloro-3-
fluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011633#spectroscopic-data-for-4-chloro-3-
fluorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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